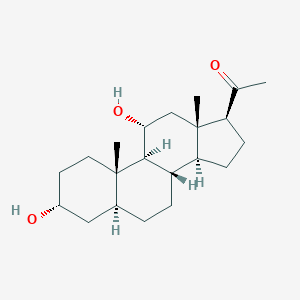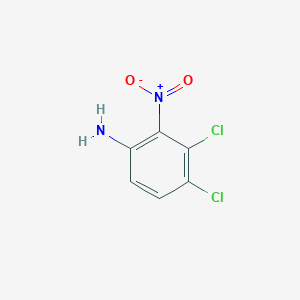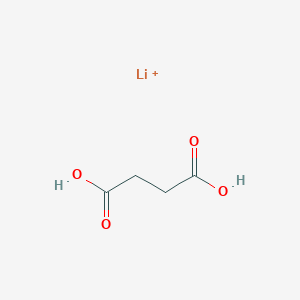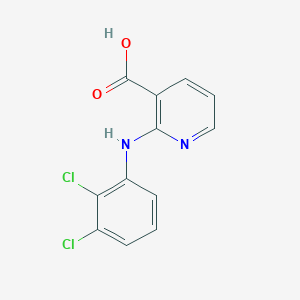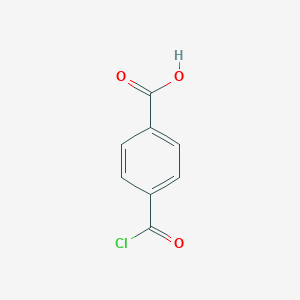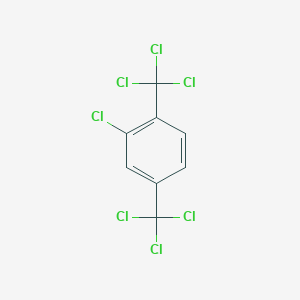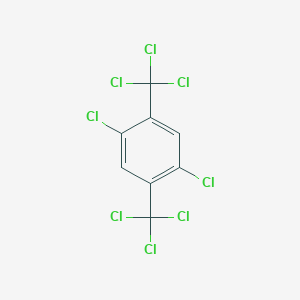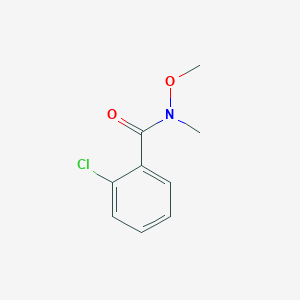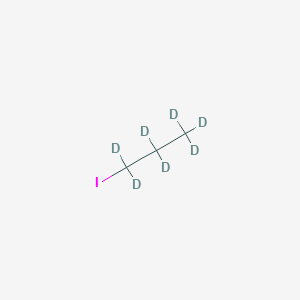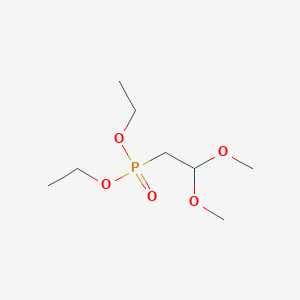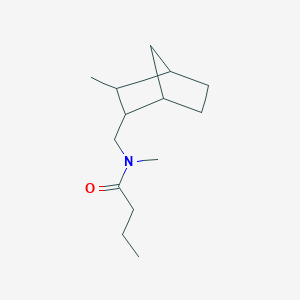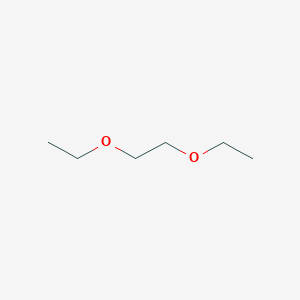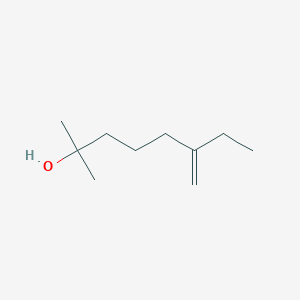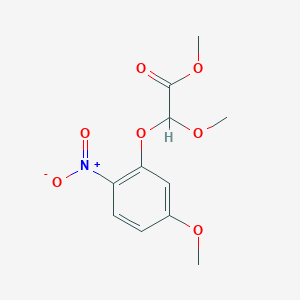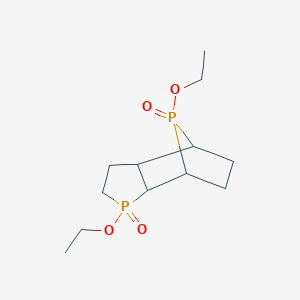
1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide, also known as EPPI or EPPI-1,8, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields. EPPI-1,8 has been found to exhibit unique properties that make it a promising candidate for use in chemical and biological research.
Mechanism Of Action
The mechanism of action of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 is not fully understood. However, it has been proposed that 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 may interact with cellular membranes, leading to the disruption of membrane integrity and cell death. 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has also been shown to inhibit the activity of certain enzymes, which may contribute to its antifungal, antibacterial, and anticancer properties.
Biochemical And Physiological Effects
1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has also been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells.
Advantages And Limitations For Lab Experiments
1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in high yields with minimal impurities. 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 is also stable under a range of conditions, making it suitable for use in various assays and experiments.
However, there are also limitations to the use of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 in laboratory experiments. Its mechanism of action is not fully understood, which may limit its potential applications. 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 is also relatively expensive to produce, which may limit its availability for use in certain experiments.
Future Directions
There are several future directions for research on 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8. One area of interest is the development of new drugs based on the structure of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8. 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has been shown to exhibit potent antifungal, antibacterial, and anticancer activity, making it a promising candidate for the development of new drugs for the treatment of these diseases.
Another future direction is the investigation of the mechanism of action of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8. A better understanding of how 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 interacts with cellular membranes and enzymes could lead to the development of more effective drugs based on its structure.
Conclusion
In conclusion, 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields. Its unique properties make it a promising candidate for use in chemical and biological research, and it has been shown to exhibit potent antifungal, antibacterial, and anticancer activity. Further research on 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 could lead to the development of new drugs for the treatment of these diseases.
Synthesis Methods
The synthesis of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 involves the reaction of 1,4-dioxane with phosphorus oxychloride and sodium hydride in the presence of diethyl ether. The resulting product is then treated with 2,3-dimethylbutadiene to yield 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8. This synthesis method has been optimized to produce high yields of 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 with minimal impurities.
Scientific Research Applications
1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has been found to have potential applications in various scientific fields. In chemistry, 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has been used as a reagent for the synthesis of complex organic molecules. It has also been used as a catalyst in various reactions, including the Diels-Alder reaction.
In biology, 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 has been found to exhibit potent antifungal and antibacterial activity. It has also been shown to inhibit the growth of cancer cells in vitro. These properties make 1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide-1,8 a promising candidate for the development of new drugs for the treatment of fungal and bacterial infections, as well as cancer.
properties
CAS RN |
16182-90-4 |
|---|---|
Product Name |
1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide |
Molecular Formula |
C12H22O4P2 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
3,10-diethoxy-3λ5,10λ5-diphosphatricyclo[5.2.1.02,6]decane 3,10-dioxide |
InChI |
InChI=1S/C12H22O4P2/c1-3-15-17(13)8-7-9-10-5-6-11(12(9)17)18(10,14)16-4-2/h9-12H,3-8H2,1-2H3 |
InChI Key |
JMZKXQKPPSEQEP-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)CCC2C1C3CCC2P3(=O)OCC |
Canonical SMILES |
CCOP1(=O)CCC2C1C3CCC2P3(=O)OCC |
synonyms |
1,8-Diethoxyoctahydro-4,7-epiphosphinidene-1H-phosphindole 1,8-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



